molecular formula C7H10BrNS B13215463 5-(3-Bromo-2-methylpropyl)-1,2-thiazole

5-(3-Bromo-2-methylpropyl)-1,2-thiazole

Cat. No.: B13215463
M. Wt: 220.13 g/mol
InChI Key: OWNPOZUQXNRPRV-UHFFFAOYSA-N
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Description

5-(3-Bromo-2-methylpropyl)-1,2-thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a 3-bromo-2-methylpropyl group. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole typically involves the reaction of 3-bromo-2-methylpropylamine with a thiazole precursor. One common method includes the cyclization of 3-bromo-2-methylpropylamine with a thioamide under acidic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-2-methylpropyl)-1,2-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution: Formation of 5-(3-Iodo-2-methylpropyl)-1,2-thiazole.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 5-(3-Methylpropyl)-1,2-thiazole.

Scientific Research Applications

5-(3-Bromo-2-methylpropyl)-1,2-thiazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-2-methylpropyl)-1,2-thiazole involves its interaction with specific molecular targets. The bromine atom and the thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Bromo-2-methylpropyl)-2-methyl-2H-1,2,3,4-tetrazole
  • 3-Bromo-2-methylpropene
  • 5-(3-Bromo-2-methylpropyl)-2-methylthiazole

Uniqueness

5-(3-Bromo-2-methylpropyl)-1,2-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its bromine atom allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

5-(3-bromo-2-methylpropyl)-1,2-thiazole

InChI

InChI=1S/C7H10BrNS/c1-6(5-8)4-7-2-3-9-10-7/h2-3,6H,4-5H2,1H3

InChI Key

OWNPOZUQXNRPRV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=NS1)CBr

Origin of Product

United States

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